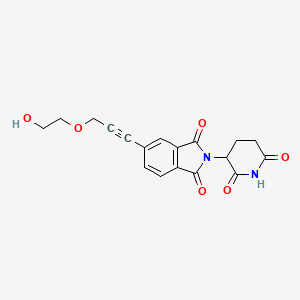
Thalidomide-5'-propargyl-PEG1-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-propargyl-PEG1-OH is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a propargyl group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. Thalidomide-5’-propargyl-PEG1-OH is designed to recruit cereblon, a component of the E3 ubiquitin ligase complex, to target proteins for degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG1-OH involves several steps, starting with the modification of thalidomide to introduce a propargyl group. This is typically achieved through a series of chemical reactions, including alkylation and coupling reactions. The propargyl group is introduced to the thalidomide molecule using propargyl bromide under basic conditions. The resulting intermediate is then coupled with PEG1-OH using standard coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to yield the final product .
Industrial Production Methods
Industrial production of Thalidomide-5’-propargyl-PEG1-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-propargyl-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of triazoles and other substituted products.
Applications De Recherche Scientifique
Thalidomide-5’-propargyl-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins.
Biology: Employed in studies to understand protein degradation pathways and the role of cereblon in cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery platforms
Mécanisme D'action
The mechanism of action of Thalidomide-5’-propargyl-PEG1-OH involves its binding to cereblon, a substrate recognition receptor for the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within the cell, which can be exploited for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-5-OH: A hydroxylated derivative of thalidomide used as a cereblon ligand.
Thalidomide-Propargyne-PEG1-COOH: A similar compound with a carboxyl group instead of a hydroxyl group.
Thalidomide-5’-Linker-Alcohol: Another derivative used in PROTAC technology with a different linker .
Uniqueness
Thalidomide-5’-propargyl-PEG1-OH is unique due to its specific propargyl modification, which allows for versatile chemical reactions, particularly in the synthesis of triazoles through CuAAC. This makes it a valuable tool in the development of PROTAC molecules and targeted protein degradation strategies .
Propriétés
Formule moléculaire |
C18H16N2O6 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,5-9H2,(H,19,22,23) |
Clé InChI |
GIJLYAIHXAIQPW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)


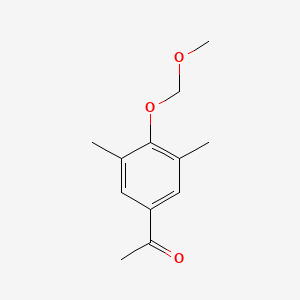

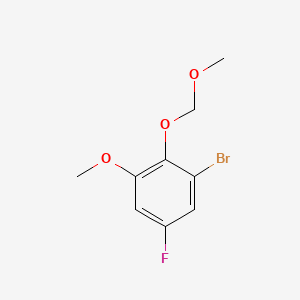
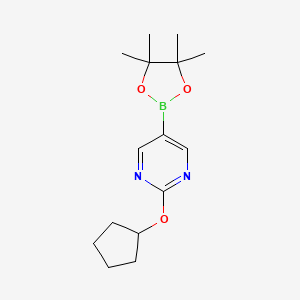

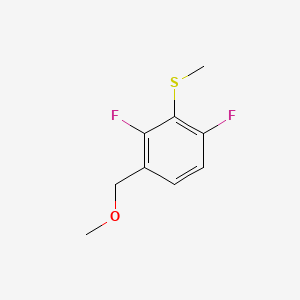

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
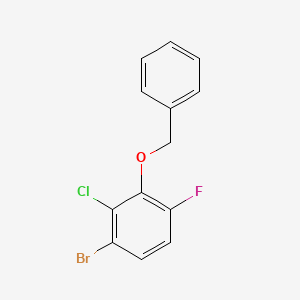
![[Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
